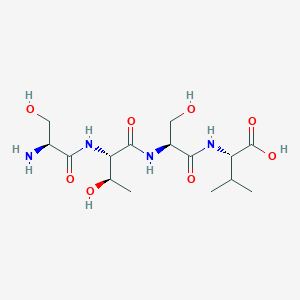![molecular formula C47H76O4 B12520833 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione CAS No. 816453-83-5](/img/structure/B12520833.png)
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione is a chemical compound known for its unique structural properties. It is a diketone, meaning it contains two ketone groups. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione typically involves the reaction of 4-(hexadecyloxy)benzaldehyde with acetone in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione is used in various scientific research fields, including:
Chemistry: As a ligand in coordination chemistry and as a reactant in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione involves its interaction with molecular targets through its diketone groups. These groups can form complexes with metal ions, which can then participate in various biochemical pathways. The aromatic rings also allow for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- 1,3-Bis(4-hydroxyphenyl)-1,3-propanedione
- 1,3-Diphenyl-1,3-propanedione
Comparison
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione is unique due to its long alkyl chains (hexadecyloxy groups), which impart hydrophobic properties and influence its solubility and reactivity. In contrast, similar compounds with shorter or no alkyl chains exhibit different physical and chemical properties, making this compound particularly useful in applications requiring hydrophobic interactions.
Properties
CAS No. |
816453-83-5 |
|---|---|
Molecular Formula |
C47H76O4 |
Molecular Weight |
705.1 g/mol |
IUPAC Name |
1,3-bis(4-hexadecoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C47H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39-50-44-35-31-42(32-36-44)46(48)41-47(49)43-33-37-45(38-34-43)51-40-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-38H,3-30,39-41H2,1-2H3 |
InChI Key |
ISYNZFXBYCDILD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


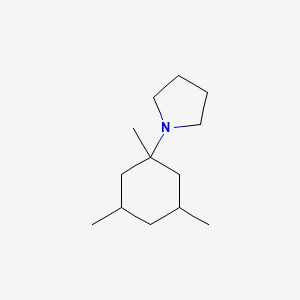

![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)
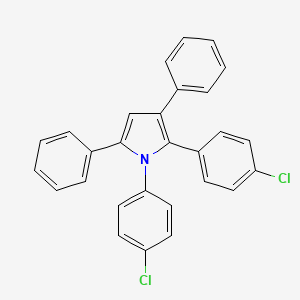
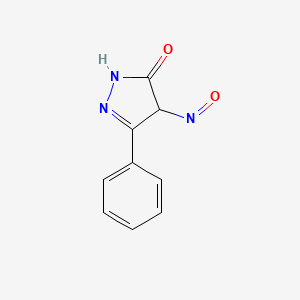

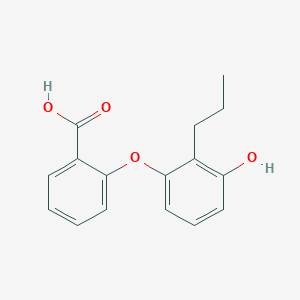
![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
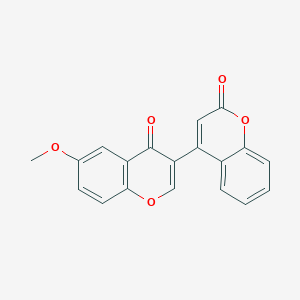

![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
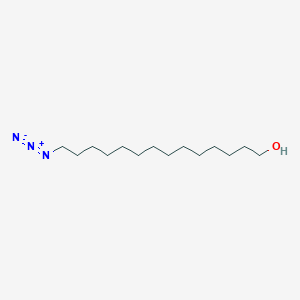
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
